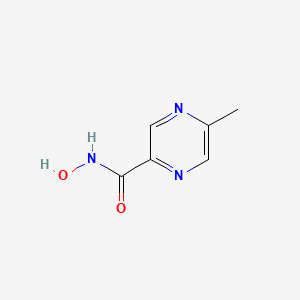

N-Hydroxy-5-methylpyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

N-hydroxy-5-methylpyrazine-2-carboxamide |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-8-5(3-7-4)6(10)9-11/h2-3,11H,1H3,(H,9,10) |

InChI Key |

MQSLJSUNUUVDOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy 5 Methylpyrazine 2 Carboxamide and Precursors

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of N-Hydroxy-5-methylpyrazine-2-carboxamide reveals two primary logical disconnections. The most straightforward approach involves disconnecting the N-O bond of the hydroxamic acid and the amide C-N bond. This leads to three primary starting materials: a suitable derivative of 5-methylpyrazine-2-carboxylic acid, hydroxylamine (B1172632), and an activating agent for the carboxylic acid.

An alternative disconnection can be envisioned at the N-hydroxy bond, suggesting a direct N-hydroxylation of the pre-formed 5-methylpyrazine-2-carboxamide (B1302251). However, this approach is often less efficient due to the potential for competing side reactions, such as ring oxidation. The most common and reliable synthetic route, therefore, proceeds through the coupling of an activated 5-methylpyrazine-2-carboxylic acid derivative with hydroxylamine.

Synthesis of Key Precursors: 5-Methylpyrazine-2-carboxylic Acid and Derivatives

The cornerstone of the synthesis is the preparation of 5-methylpyrazine-2-carboxylic acid. This precursor is typically synthesized from the readily available 2,5-dimethylpyrazine. chemicalbook.com

| Starting Material | Oxidizing Agent/Method | Product | Reported Yield | Reference |

| 2,5-Dimethylpyrazine | 1. N-Chlorosuccinimide, Benzoyl peroxide 2. NaOAc, EtOH 3. NaOH 4. KMnO₄ | 5-Methylpyrazine-2-carboxylic acid | 47% (overall) | tandfonline.com |

| 2,5-Dimethylpyrazine | Selenium Dioxide | Pyrazine-2,5-dicarboxylic acid | Not specified | proquest.com |

| 3-Methyl benzopyrazine | Inorganic oxidizers | 5-Methylpyrazine-2,3-dicarboxylic acid potassium | Not specified | google.com |

This table presents various oxidation methods for producing pyrazine (B50134) carboxylic acids from methylated precursors.

To facilitate the formation of the amide bond, the carboxylic acid group of 5-methylpyrazine-2-carboxylic acid must be activated. A common method is the conversion to an acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often at reflux. google.comchemguide.co.uknih.gov The resulting acyl chloride is highly reactive and can be used directly in the next step without extensive purification. google.com

Alternatively, modern coupling reagents can be used to form the amide bond directly from the carboxylic acid, avoiding the need to isolate the often-unstable acyl chloride. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. guidechem.com Propylphosphonic anhydride (B1165640) (T3P) is another effective coupling reagent for synthesizing pyrazine-2-carboxamide derivatives. rjpbcs.com Esterification is another route, for instance, reacting the acid with methanol (B129727) in the presence of an ion-exchange resin like Amberlyst 15 to form methyl 5-methylpyrazine-2-carboxylate. chemicalbook.com

| Reagent | Purpose | Byproducts | Key Features | Reference |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | SO₂, HCl (gaseous) | Highly reactive intermediate; gaseous byproducts simplify workup. | chemguide.co.uknih.gov |

| Oxalyl Chloride ((COCl)₂) | Converts carboxylic acid to acyl chloride | CO, CO₂, HCl (gaseous) | Often used with catalytic DMF; mild conditions. | commonorganicchemistry.com |

| EDC/DMAP | Direct amide bond formation (coupling) | Urea derivative | Mild conditions, high efficiency for amide synthesis. | guidechem.com |

| Propylphosphonic anhydride (T3P) | Direct amide bond formation (coupling) | Phosphonic acids | Effective for a wide range of substrates. | rjpbcs.com |

This table outlines common methods for activating carboxylic acids for subsequent amide formation.

Direct and Indirect Approaches to N-Hydroxylation

The formation of the N-hydroxy-carboxamide (hydroxamic acid) functional group is the final key transformation.

The direct approach is the most prevalent and involves the reaction of an activated 5-methylpyrazine-2-carboxylic acid derivative with hydroxylamine or one of its salts. Typically, 5-methylpyrazine-2-carbonyl chloride would be reacted with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl formed during the reaction. This method is widely used for the synthesis of various hydroxamic acids.

An indirect approach could involve the condensation of an α-amino-hydroxamic acid with a 1,2-dicarbonyl compound. acs.orgrsc.org For instance, the condensation of methylglyoxal (B44143) with an appropriate α-amino-hydroxamic acid could theoretically lead to a pyrazine cyclic hydroxamic acid. rsc.org While this method is generally used for cyclic hydroxamic acids related to natural products like aspergillic acid, the underlying principle of building the pyrazine ring from smaller, functionalized precursors represents an alternative strategy. acs.orgrsc.org

Reaction Optimization and Process Scale-Up Considerations

For any synthetic route to be practical, optimization of reaction conditions is essential. Key parameters for optimization include temperature, reaction time, solvent, and stoichiometry of reagents. In the oxidation of 2,5-dimethylpyrazine, controlling the temperature is crucial to prevent over-oxidation and improve selectivity. tandfonline.com For the conversion to the acyl chloride, the removal of excess thionyl chloride is important, which can be achieved by evaporation with a high-boiling inert solvent like toluene. nih.gov

When considering process scale-up, factors such as cost of materials, safety, and environmental impact become paramount. The choice of an oxidizing agent may shift from KMnO₄ to a more scalable or catalytic process. Similarly, for amide coupling, the use of expensive reagents might be replaced by the more cost-effective acyl chloride route, provided the reaction can be controlled on a large scale. The handling of gaseous byproducts like SO₂ and HCl from the use of thionyl chloride requires appropriate engineering controls in a plant setting. chemguide.co.uk

Isolation and Purification Strategies in Chemical Synthesis

The final purity of this compound depends on effective isolation and purification techniques at each stage.

| Technique | Purpose | Typical Solvents/Conditions | Reference |

| Trituration | Removal of soluble impurities from a crude solid. | Hot ethanol | |

| Recrystallization | High-purity isolation of crystalline solids. | Water, Aqueous ethanol | nih.govguidechem.com |

| Extraction | Separation based on differential solubility between two immiscible liquids. | Butanone, Dichloromethane | google.commdpi.com |

| Column Chromatography | Separation of compounds based on polarity. | Chloroform/Methanol mixtures | guidechem.comrjpbcs.com |

| Filtration | Simple separation of a solid from a liquid. | N/A | guidechem.comchemicalbook.com |

This table summarizes common purification strategies employed in the synthesis of pyrazine derivatives.

For the precursor 5-methylpyrazine-2-carboxylic acid, purification is often achieved by recrystallization from water or by trituration with a hot organic solvent like ethanol. guidechem.com After the final coupling step to form the target hydroxamic acid, a combination of techniques may be necessary. An initial aqueous workup can remove water-soluble salts and reagents. The crude product can then be isolated by filtration and further purified by recrystallization from a suitable solvent system. If impurities are of similar polarity, column chromatography may be required to obtain the product with high purity. guidechem.comrjpbcs.com

Structural Elucidation and Advanced Characterization of N Hydroxy 5 Methylpyrazine 2 Carboxamide

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of a compound by observing its interaction with electromagnetic radiation. For N-Hydroxy-5-methylpyrazine-2-carboxamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive picture of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

As of the latest available data, detailed experimental ¹H and ¹³C NMR spectra for this compound are not extensively reported in publicly accessible literature. However, a patent mentioning the synthesis of a larger molecule incorporating the this compound moiety provides a single ¹H NMR data point. A proton on the pyrazine (B50134) ring of this larger structure was observed as a singlet at δ 8.39 ppm. google.com

For a complete analysis, the following theoretical assignments can be predicted based on the structure:

¹H NMR: The spectrum would be expected to show distinct signals for the two protons on the pyrazine ring, the methyl group protons, and the protons of the N-hydroxy and carboxamide groups. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrazine ring and the carboxamide group.

¹³C NMR: The carbon spectrum would reveal signals for each unique carbon atom in the pyrazine ring, the methyl group, and the carboxamide group.

A comprehensive table of expected NMR data is provided below for when experimental data becomes available.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazine-H | Data not available | Data not available |

| Pyrazine-H | Data not available | Data not available |

| Methyl (-CH₃) | Data not available | Data not available |

| Amide (-NH) | Data not available | N/A |

| Hydroxy (-OH) | Data not available | N/A |

| Pyrazine-C | N/A | Data not available |

| Pyrazine-C | N/A | Data not available |

| Pyrazine-C-CH₃ | N/A | Data not available |

| Pyrazine-C-CONH | N/A | Data not available |

| Carbonyl (C=O) | N/A | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-hydroxy, carboxamide, and pyrazine ring functionalities.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (of N-OH) | 3200-3600 (broad) |

| N-H stretch (of amide) | 3100-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (amide I) | 1630-1680 |

| N-H bend (amide II) | 1550-1640 |

| C=N and C=C stretch (pyrazine ring) | 1400-1600 |

| C-N stretch | 1200-1350 |

Mass Spectrometry (MS, LC-MS, EIMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The exact mass of this compound can be calculated from its molecular formula (C₆H₇N₃O₂).

The fragmentation pattern in MS would likely involve the cleavage of the carboxamide linkage and fragmentation of the pyrazine ring. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

| Parameter | Value |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| Key Fragmentation Pathways | Data not available |

X-ray Crystallography for Solid-State Structure Determination

To date, no publicly available X-ray crystallographic data for this compound has been found. This technique, if applied, would provide precise information about the bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

In the absence of experimental data, it can be hypothesized that the crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding. The N-hydroxy and carboxamide groups are capable of acting as both hydrogen bond donors and acceptors. These interactions, along with potential π-π stacking of the pyrazine rings, would play a crucial role in the formation of the crystal lattice.

Conformational Analysis in Crystalline State

The conformation of the molecule in the crystalline state, particularly the orientation of the N-hydroxy-carboxamide side chain relative to the pyrazine ring, would be determined by the interplay of steric and electronic effects, as well as the intermolecular forces in the crystal.

Purity Assessment and Characterization by Chromatographic Methods (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are pivotal techniques for assessing the purity of pharmaceutical and chemical compounds. These methods separate components in a mixture, allowing for the identification and quantification of the main compound and any impurities. A typical analysis would provide data on the retention time, peak area, and percentage purity of the target compound.

A patent for SHP2 inhibitors mentions the synthesis of this compound and its purification via HPLC. google.com However, this documentation does not provide specific details of the chromatographic conditions, such as the column type, mobile phase composition, flow rate, or detector wavelength. Furthermore, crucial data like the resulting chromatogram, retention time, and a precise purity percentage are not included. Without access to a Certificate of Analysis from a supplier or a peer-reviewed publication with detailed experimental data, a thorough purity assessment of this compound by these methods cannot be presented.

To illustrate the type of data that would be necessary, a hypothetical representation is provided below.

Hypothetical HPLC Purity Analysis Data:

| Parameter | Value |

| Chromatographic System | Agilent 1260 Infinity II |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 3.45 min |

| Purity | >98% |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The results are typically presented as the weight percentage of each element present. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed empirical formula to validate its composition. The empirical formula for this compound is C₆H₇N₃O₂.

As with chromatographic data, publicly accessible records of elemental analysis for this compound are not available. This critical step in the characterization of a chemical compound ensures that the synthesized molecule corresponds to its expected atomic makeup.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 46.45%

Hydrogen (H): 4.55%

Nitrogen (N): 27.08%

Oxygen (O): 21.92%

A comparison of these theoretical values with experimental results from an elemental analyzer would be required for the validation of the empirical formula. A sample data table for such an analysis is presented hypothetically below.

Hypothetical Elemental Analysis Data:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 46.45 | 46.42 |

| Hydrogen (H) | 4.55 | 4.58 |

| Nitrogen (N) | 27.08 | 27.05 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Preclinical Biological Activity Spectrum and Evaluation of N Hydroxy 5 Methylpyrazine 2 Carboxamide

Antimicrobial Activity Studies

In Vitro Efficacy against Bacterial Strains (e.g., Mycobacterium tuberculosis, Gram-positive, Gram-negative)

No data is currently available in the public domain regarding the in vitro efficacy of N-Hydroxy-5-methylpyrazine-2-carboxamide against any bacterial strains, including Mycobacterium tuberculosis, Gram-positive, or Gram-negative bacteria.

Antifungal Efficacy Assessments

There are no published studies assessing the antifungal efficacy of this compound.

Enzyme Inhibition Profiling

Inhibition of Specific Enzymes (e.g., Urease, Leucyl-tRNA Synthetase (LeuRS), GlcN-6-P Synthase)

Information regarding the ability of this compound to inhibit specific enzymes such as urease, leucyl-tRNA synthetase (LeuRS), or glucosamine-6-phosphate (GlcN-6-P) synthase is not present in the available scientific literature.

Dose-Response Relationships and Inhibitory Potency Determination

Without primary research data, it is not possible to detail any dose-response relationships or the inhibitory potency (e.g., IC₅₀ values) of this compound.

Antioxidant Activity Investigations (e.g., Free Radical Scavenging Assays)

There is no available research on the antioxidant properties of this compound, such as its potential to act as a free radical scavenger.

Exploration of Other Preclinical Bioactivities (e.g., Anti-inflammatory, Photosynthesis Inhibition)

Extensive literature searches did not yield specific preclinical data regarding the anti-inflammatory or photosynthesis-inhibiting activities of this compound. While research has been conducted on structurally related pyrazine (B50134) derivatives, the biological activity profile of this specific compound remains largely uncharacterized in the public domain.

Studies on other pyrazine carboxamide compounds have indicated a potential for biological activity. For instance, various substituted N-phenylpyrazine-2-carboxamides have been synthesized and evaluated as potential herbicides, with some demonstrating inhibitory effects on photosynthesis. nih.gov Specifically, compounds such as 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide have been identified as inhibitors of the oxygen evolution rate in spinach chloroplasts. nih.gov Similarly, research into chlorinated N-phenylpyrazine-2-carboxamides has revealed that compounds like 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide can inhibit photosynthetic electron transport.

In the broader context of pyrazine-based compounds, derivatives of 5-methylpyrazine-2-carboxylic acid, the precursor to this compound, have been synthesized and assessed for other biological activities. For example, a series of hydrazones derived from 5-methylpyrazine carbohydrazide (B1668358) underwent evaluation for urease inhibition, antioxidant, and antimicrobial properties. who.int However, this research did not extend to anti-inflammatory or photosynthesis inhibition assays.

Mechanistic Investigations of N Hydroxy 5 Methylpyrazine 2 Carboxamide

Identification and Validation of Molecular Targets

The primary molecular target of N-Hydroxy-5-methylpyrazine-2-carboxamide and its related pyrazine-based compounds has been identified as the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase-2 (SHP2). nih.govnih.gov SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival by modulating several key signaling pathways. nih.govnih.gov

Under normal conditions, SHP2 exists in an inactive, auto-inhibited conformation where its N-terminal SH2 domain physically blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain. nih.govnih.gov Activation occurs when SHP2's SH2 domains bind to specific phosphotyrosine residues on other proteins, leading to a conformational change that exposes the catalytic site. nih.gov this compound and its analogs function as allosteric inhibitors. Instead of competing with the substrate at the active site, they bind to a distinct pocket on the SHP2 protein. acs.org This binding stabilizes the auto-inhibited conformation, effectively locking the enzyme in its inactive state and preventing its participation in cellular signaling. nih.gov The validation of SHP2 as the direct target has been confirmed through various methods, including cellular thermal shift assays, which demonstrate direct binding of the inhibitors to SHP2 within intact cells. nih.govnih.gov

Elucidation of Cellular and Sub-cellular Pathways Affected

By inhibiting SHP2, this compound impacts multiple downstream cellular and sub-cellular signaling pathways that are critical for cell proliferation and survival. The most significantly affected pathways include:

The Ras-MAPK Pathway: SHP2 is a key activator of the Ras-mitogen-activated protein kinase (MAPK) pathway. Its inhibition leads to a significant suppression of this pathway, which is often hyperactivated in various cancers. nih.govnih.gov This is typically observed by a decrease in the phosphorylation of the downstream kinases MEK and ERK. nih.gov

The JAK-STAT Pathway: SHP2 also modulates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. nih.gov Inhibition of SHP2 can interfere with cytokine signaling by altering the phosphorylation state and activity of STAT proteins. nih.gov

The PI3K-AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)-AKT signaling cascade, another crucial pathway for cell survival and growth, is also influenced by SHP2 activity. nih.gov Allosteric inhibition of SHP2 can lead to the downregulation of AKT activation. iu.edu

The collective impact of inhibiting these pathways is a potent anti-proliferative effect. In cancer cell lines driven by receptor tyrosine kinases, the inhibition of SHP2 leads to suppressed cell growth, induction of apoptosis (programmed cell death), and cell cycle arrest. nih.govfrontiersin.org

Analysis of Molecular Interactions (e.g., Protein-Ligand Binding, Metal Ion Complexation)

Detailed structural studies, primarily through X-ray crystallography, have provided a high-resolution view of the molecular interactions between allosteric SHP2 inhibitors and the protein. These inhibitors bind to a previously undisclosed allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains. nih.govacs.org

This binding site is described as a "tunnel-like" pocket. The inhibitor stabilizes the closed, inactive conformation of SHP2 by forming a network of interactions with residues from all three domains. nih.govnih.gov These interactions typically involve a combination of hydrogen bonds and hydrophobic contacts. For instance, the pyrazine (B50134) core and its substituents can form critical hydrogen bonds with backbone carbonyls and side chains of specific amino acid residues within the binding pocket, while other parts of the molecule engage in favorable hydrophobic interactions. nih.gov The specificity of this binding pocket contributes to the high selectivity of these inhibitors for SHP2 over other protein tyrosine phosphatases, including the closely related SHP1. nih.gov

Table 1: Key Molecular Interactions of Allosteric SHP2 Inhibitors

| Interacting Domain | Key Residues | Type of Interaction | Reference |

|---|---|---|---|

| N-SH2 Domain | Thr108, Glu110, Phe113 | Hydrogen Bonding | nih.gov |

| C-SH2 Domain | Interacts with inhibitor | Stabilizes closed conformation | acs.org |

| PTP Domain | Glu250 | Hydrogen Bonding | nih.gov |

| Allosteric Pocket | Multiple residues | Hydrophobic Interactions | nih.gov |

Biochemical and Cellular Assays for Mechanism Confirmation

A suite of biochemical and cellular assays has been instrumental in confirming the allosteric mechanism of action of SHP2 inhibitors like this compound.

Biochemical Assays:

Enzyme Inhibition Assays: A common method involves a fluorescence-based phosphatase assay using a substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). nih.gov These assays allow for the determination of the inhibitor's potency (IC50 value) in a purified system. nih.gov

Protein Thermal Shift (PTS) Assays: This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of SHP2 in the presence of the inhibitor confirms direct binding. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques provide quantitative data on the binding affinity (KD) and thermodynamics of the protein-ligand interaction. astx.comresearchgate.net

Cellular Assays:

Cellular Thermal Shift Assays (CETSA): This is a critical assay to confirm that the compound engages with its target, SHP2, within the complex environment of a living cell. nih.govnih.gov

Western Blot Analysis: This technique is used to measure the phosphorylation status of key downstream signaling proteins, such as ERK1/2. A reduction in phosphorylated ERK (pERK) levels in inhibitor-treated cells provides functional evidence of SHP2 inhibition. frontiersin.org

Cell Proliferation and Viability Assays: Assays such as the MTT assay or colony formation assays are used to assess the impact of the inhibitor on cancer cell growth and survival. frontiersin.org

Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays, like Annexin V staining and propidium (B1200493) iodide staining, are employed to determine if the inhibitor induces programmed cell death or causes cells to arrest at specific phases of the cell cycle. frontiersin.org

Table 2: Assays for Mechanistic Confirmation of SHP2 Inhibition

| Assay Type | Purpose | Key Measurement | Reference |

|---|---|---|---|

| Biochemical | |||

| Fluorescence-based Phosphatase Assay | Determine inhibitor potency | IC50 value | nih.govnih.gov |

| Protein Thermal Shift Assay | Confirm direct binding | Change in protein melting temperature | nih.gov |

| Isothermal Titration Calorimetry (ITC) | Quantify binding affinity | Dissociation constant (KD) | astx.com |

| Cellular | |||

| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement in cells | Stabilization of SHP2 | nih.govnih.gov |

| Western Blot | Assess downstream pathway inhibition | Levels of phosphorylated ERK (pERK) | frontiersin.org |

| Cell Viability Assays (e.g., MTT) | Measure anti-proliferative effects | Cell growth and survival rates | frontiersin.org |

| Flow Cytometry | Analyze apoptosis and cell cycle | Percentage of apoptotic cells, cell cycle distribution | frontiersin.org |

Structure Activity Relationship Sar Studies of N Hydroxy 5 Methylpyrazine 2 Carboxamide Derivatives

Design and Synthesis of N-Hydroxy-5-methylpyrazine-2-carboxamide Analogues

The journey to understanding the SAR of this compound begins with the strategic design and synthesis of a diverse library of analogues. The synthetic pathway to these derivatives often commences with commercially available starting materials like 5-methylpyrazine-2-carboxylic acid. A common synthetic route involves the conversion of the carboxylic acid to an activated form, such as an acyl chloride, followed by reaction with a hydroxylamine (B1172632) derivative to furnish the desired N-hydroxy-carboxamide.

Systematic Modifications on the Pyrazine (B50134) Ring (e.g., Methyl Group Position, Halogenation)

The pyrazine ring serves as a critical scaffold, and alterations to its substitution pattern can significantly influence biological activity. Researchers have systematically explored the impact of modifying the methyl group at the 5-position and introducing various substituents, such as halogens.

For instance, moving the methyl group from the 5-position to other positions on the pyrazine ring can alter the molecule's electronic distribution and steric profile, potentially affecting its interaction with biological targets. Halogenation, the introduction of atoms like chlorine, bromine, or fluorine, at different positions of the pyrazine ring is another key strategy. Halogens can modulate the lipophilicity and electronic nature of the molecule, which in turn can impact cell permeability and binding affinity. Studies on related pyrazine carboxamides have shown that the introduction of a chlorine atom can enhance antimycobacterial activity. researchgate.net

A hypothetical series of analogues with modifications on the pyrazine ring is presented in the table below, illustrating the systematic approach to SAR exploration.

| Compound ID | R1 | R2 | R3 |

| Parent | H | CH₃ | H |

| Analogue 1 | CH₃ | H | H |

| Analogue 2 | H | H | CH₃ |

| Analogue 3 | Cl | CH₃ | H |

| Analogue 4 | H | CH₃ | Cl |

| Analogue 5 | Br | CH₃ | H |

This table represents a conceptual design of analogues for SAR studies and is not based on experimentally reported data for this compound.

Variations at the Carboxamide N-Hydroxyl Moiety

The N-hydroxyl group of the carboxamide is often a key pharmacophoric feature, crucial for the compound's biological activity, frequently through its ability to chelate metal ions in enzyme active sites. Modifications at this position are therefore of significant interest.

One common variation is O-alkylation or O-acylation of the hydroxyl group, leading to N-alkoxy or N-acyloxy carboxamides, respectively. These modifications can serve multiple purposes, including altering the compound's pharmacokinetic properties by masking the polar hydroxyl group, potentially creating a prodrug that is metabolized in vivo to the active N-hydroxy form. Furthermore, replacing the hydroxyl group with other functionalities, such as an amino group (to form a hydrazide) or a thiol group, allows for the investigation of the specific role of the oxygen atom in biological interactions.

Incorporation of Different Heterocyclic and Aromatic Moieties

To explore the chemical space further and potentially discover novel interactions with biological targets, various heterocyclic and aromatic rings can be incorporated into the this compound scaffold. This is typically achieved by replacing the methyl group on the pyrazine ring or by attaching these moieties to other available positions.

For example, attaching phenyl, pyridyl, or thiophenyl rings could introduce additional van der Waals or pi-stacking interactions with a target protein. The substitution pattern on these appended rings can also be varied to fine-tune the electronic and steric properties of the analogues. The synthesis of such derivatives often involves cross-coupling reactions, such as the Suzuki or Stille coupling, to link the pyrazine core with the desired cyclic moiety. mdpi.com

Comparative Biological Evaluation of Analogues

Once synthesized, the library of this compound analogues undergoes rigorous biological evaluation to determine their activity. The choice of biological assays depends on the therapeutic target of interest. For instance, if the parent compound is known to have antimicrobial properties, the analogues would be tested against a panel of relevant microorganisms. researchgate.net

The primary data generated from these assays are typically quantitative measures of activity, such as the half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC). These values allow for a direct comparison of the potency of the different analogues. A hypothetical dataset for a series of analogues is presented below to illustrate how such data is used to derive SAR.

| Compound ID | Modification | Biological Activity (IC₅₀, µM) |

| Parent | 5-methyl | 10 |

| Analogue 3 | 5-methyl, 3-chloro | 5 |

| Analogue 4 | 5-methyl, 6-chloro | 8 |

| Analogue 6 | N-methoxy | >100 (inactive) |

| Analogue 7 | 5-(phenyl) | 15 |

This table is a hypothetical representation of comparative biological data for illustrative purposes.

From this hypothetical data, one might infer that the introduction of a chlorine atom at the 3-position of the pyrazine ring enhances activity, while masking the N-hydroxyl group as a methoxy (B1213986) ether leads to a loss of activity. The addition of a phenyl group at the 5-position appears to be tolerated but does not improve potency over the parent compound.

Derivation of SAR Models and Pharmacophore Identification

The collective data from the biological evaluation of numerous analogues allows for the derivation of a structure-activity relationship model. This model summarizes the key structural features that are either essential for, or detrimental to, biological activity.

A pharmacophore model can also be developed based on the SAR data. thebioscan.com A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound derivatives, a pharmacophore model might include:

A hydrogen bond donor/acceptor feature (from the N-hydroxyl group).

A hydrogen bond acceptor feature (from the pyrazine nitrogens and the carbonyl oxygen).

A hydrophobic/aromatic region (from the pyrazine ring and any appended cyclic moieties).

Computational chemistry tools can be used to generate and refine these pharmacophore models, which can then be used for virtual screening of compound libraries to identify new potential lead structures.

Impact of Stereochemistry on Biological Activity

When modifications to the this compound scaffold introduce chiral centers, the resulting stereoisomers (enantiomers or diastereomers) can exhibit different biological activities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

For example, if a substituent introduced on the pyrazine ring creates a chiral center, it is crucial to separate and test the individual enantiomers. It is often observed that one enantiomer is significantly more active than the other (eutomer vs. distomer). Understanding the impact of stereochemistry is a critical aspect of SAR studies and is essential for the development of safe and effective drugs, as the inactive or less active isomer may contribute to off-target effects or a higher metabolic load.

Computational and Theoretical Studies of N Hydroxy 5 Methylpyrazine 2 Carboxamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand, such as N-Hydroxy-5-methylpyrazine-2-carboxamide, within the active site of a target protein.

The process involves computationally placing the ligand in various conformations and orientations within the binding pocket of a receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. These simulations can identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. For this compound, docking studies could be instrumental in identifying its potential biological targets, such as enzymes or receptors, by screening it against a library of protein structures. nih.gov The results can elucidate the binding mechanism and provide a rationale for its observed biological activity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | VAL 23, LYS 45, GLU 91, LEU 148 |

| Hydrogen Bond Interactions | LYS 45 (donor), GLU 91 (acceptor) |

| Hydrophobic Interactions | VAL 23, LEU 148 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com Methods like Density Functional Theory (DFT) can provide detailed information about the distribution of electrons within this compound, which is crucial for understanding its chemical behavior.

These calculations can determine various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. uantwerpen.be For this compound, these studies can predict its reactivity, stability, and the nature of its interactions with other molecules. nih.gov

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.5 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules, including conformational changes and interactions with their environment.

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional structures. When docked into a protein target, MD simulations can assess the stability of the ligand-protein complex over a period of nanoseconds. nih.gov These simulations can reveal how the ligand and protein adapt to each other's presence, the flexibility of the binding site, and the role of solvent molecules in the interaction. This provides a more realistic and dynamic picture of the binding event compared to the static view offered by molecular docking alone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

For a series of analogues of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as lipophilicity (LogP), molecular weight, and various electronic and topological indices. nih.gov Statistical methods are then used to build a model that links these descriptors to the experimentally determined biological activity. A robust QSAR model can be a valuable tool for prioritizing the synthesis of new derivatives and for understanding the key structural requirements for a desired biological effect.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. scispace.com This method can be either structure-based, relying on docking simulations, or ligand-based, using information about known active molecules.

Starting with the core structure of this compound, a virtual library of novel analogues can be designed by systematically modifying its functional groups. This library can then be screened in silico against a specific biological target. The top-scoring compounds from the virtual screen can then be prioritized for chemical synthesis and experimental testing. This approach significantly reduces the time and cost associated with the early stages of drug discovery by focusing experimental efforts on the most promising candidates. click2drug.org

Advanced Analytical Methodologies in N Hydroxy 5 Methylpyrazine 2 Carboxamide Research

High-Resolution Mass Spectrometry and Advanced Chromatography for Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with advanced liquid chromatography (LC) techniques, is indispensable for identifying the metabolites of N-Hydroxy-5-methylpyrazine-2-carboxamide. This approach allows for the separation of the parent compound from its metabolites in complex biological matrices, followed by their accurate mass measurement and structural characterization. ijpras.com

The general strategy for metabolite identification using LC-HRMS involves several key steps. ijpras.com Initially, data is acquired using HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, which provide mass accuracy below 5 ppm. nih.gov This level of precision significantly narrows down the potential elemental compositions for detected ions. thermofisher.com Data acquisition typically involves a full scan to detect all ionizable species, followed by data-dependent or data-independent MS/MS scans to generate fragmentation patterns for structural elucidation. nih.govnih.gov

For this compound, metabolic transformations are predicted to occur via common biotransformation pathways, including oxidation, reduction, and conjugation. The high mass accuracy of HRMS allows for the confident identification of these modifications based on the mass shift from the parent compound. Tandem mass spectrometry (MS/MS) provides fragment ions that are crucial for pinpointing the exact site of metabolic modification on the molecule.

Table 1: Predicted Metabolites of this compound and HRMS Signatures

| Predicted Metabolic Pathway | Modification | Mass Shift (Da) | Expected Molecular Formula of Metabolite | Expected Accurate Mass [M+H]⁺ |

| Hydroxylation | +O | +15.9949 | C₆H₇N₃O₃ | 170.0560 |

| N-Oxidation | +O | +15.9949 | C₆H₇N₃O₃ | 170.0560 |

| Demethylation | -CH₂ | -14.0157 | C₅H₅N₃O₂ | 140.0455 |

| Glucuronidation | +C₆H₈O₆ | +176.0321 | C₁₂H₁₅N₃O₈ | 346.0932 |

| Sulfation | +SO₃ | +79.9568 | C₆H₇N₃O₅S | 234.0128 |

This interactive table outlines the common metabolic transformations expected for the parent compound and the corresponding high-resolution mass data used for their identification.

Multi-Dimensional NMR Techniques for Complex Mixture Analysis

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for analyzing it within complex mixtures without requiring prior separation. acs.org Techniques such as 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms.

In the context of this compound, these techniques provide detailed structural information:

¹H NMR: Provides information on the number of different types of protons and their local chemical environment. The aromatic protons on the pyrazine (B50134) ring and the methyl group protons would appear as characteristic signals. imist.ma

¹³C NMR: Identifies the different carbon environments within the molecule.

COSY: Establishes ¹H-¹H correlations, revealing which protons are spin-coupled and thus spatially close, helping to map out the proton network on the pyrazine ring.

HSQC: Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the molecular fragments.

Advanced techniques like non-hydrogenative para-hydrogen-induced hyperpolarization (nhPHIP) NMR have been shown to enhance the NMR signals of pyrazine derivatives by several orders of magnitude, enabling detection at sub-micromolar concentrations in complex matrices like food extracts. acs.org This approach would be highly valuable for detecting trace amounts of this compound or its metabolites in biological samples. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Methyl (C5-CH₃) | ~2.5 | ~20 | C5, C6 |

| Pyrazine H3 | ~8.5 | ~145 | C2, C4, C5 |

| Pyrazine H6 | ~8.3 | ~142 | C5, C4, C2 |

| Carboxamide C=O | - | ~165 | H3 |

| Hydroxy H (N-OH) | ~11.0 (broad) | - | C=O |

| Carboxamide H (NH) | ~9.0 (broad) | - | C=O |

This interactive table shows the predicted NMR data. Actual values may vary depending on the solvent and experimental conditions.

Spectroscopic Techniques in Reaction Monitoring and Kinetic Studies

Spectroscopic methods such as Fourier-Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are vital for real-time monitoring of the synthesis of this compound and for studying its reaction kinetics. uantwerpen.be

FT-IR and Raman spectroscopy provide information about the vibrational modes of the molecule's functional groups. chemrxiv.org During synthesis, the progress of the reaction can be monitored by observing the disappearance of reactant peaks and the appearance of product peaks. uantwerpen.be For this compound, key vibrational bands would include the C=O stretch of the carboxamide, the O-H stretch of the hydroxyl group, and the N-H stretch of the amide. uantwerpen.bebendola.com

UV-Vis spectroscopy is useful for kinetic studies. Pyrazine derivatives exhibit characteristic electronic transitions (n→π* and π→π*) in the UV-Vis range. rsc.org By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product over time, the reaction rate can be determined. This data is then used to calculate kinetic parameters such as the rate constant and reaction order. The interaction of pyrazine compounds with proteins like human serum albumin has also been studied using fluorescence spectroscopy to understand binding kinetics and mechanisms. semanticscholar.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3400 (broad) |

| Amide (N-H) | Stretching | 3100 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1650 - 1680 |

| Pyrazine Ring | C=N, C=C Stretching | 1400 - 1600 |

| Amide N-H | Bending | 1510 - 1550 |

This interactive table lists key IR absorption bands useful for monitoring reactions involving the title compound.

Crystallographic Applications in Drug Discovery and Design

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. nih.gov For this compound, obtaining a crystal structure would provide precise information on bond lengths, bond angles, and torsional angles. This data is fundamental for understanding its conformational preferences and intermolecular interactions, which are critical for structure-based drug design. nih.gov

While the specific crystal structure for the N-hydroxy derivative is not publicly available, data for the closely related compound, 5-Methylpyrazine-2-carboxamide (B1302251), provides significant insight. researchgate.net The crystal structure of this analog reveals that the molecule is nearly planar. In the crystal lattice, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds. These dimers are further linked by N—H⋯N and C—H⋯O hydrogen bonds, creating extensive networks. researchgate.net This hydrogen bonding capability is crucial for molecular recognition at a biological target's active site.

This structural information is invaluable in drug discovery. It allows for the rational design of more potent and selective analogs by optimizing interactions with a target protein. pharmablock.com The pyrazine nitrogen atoms often act as key hydrogen bond acceptors in the hinge region of kinase proteins, a common target in cancer therapy. pharmablock.com

Table 4: Crystallographic Data for the Related Compound 5-Methylpyrazine-2-carboxamide

| Parameter | Value |

| Molecular Formula | C₆H₇N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 3.7592 Å, b = 6.7317 Å, c = 25.290 Å |

| Unit Cell Angles | α = 90°, β = 93.106°, γ = 90° |

| Key Intermolecular Interactions | N—H⋯O and N—H⋯N hydrogen bonds, π–π stacking |

Data sourced from a crystallographic study on 5-Methylpyrazine-2-carboxamide. researchgate.net This interactive table provides a basis for understanding the likely solid-state structure of the N-hydroxy derivative.

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound. The pyrazine ring is an electroactive moiety, capable of undergoing reduction reactions. mdpi.com The study of these redox processes is important for understanding potential mechanisms of action or metabolic activation, as well as for developing electrochemical sensors.

Studies on related pyrazine derivatives show that their reduction is often a complex, pH-dependent process. researchgate.net For example, the electrochemical reduction of pyrazine typically involves the transfer of two electrons and a variable number of protons to yield a 1,4-dihydropyrazine (B12976148) counterpart. mdpi.com The reduction potential and the reversibility of the redox couple are influenced by the substituents on the pyrazine ring. mdpi.com

For this compound, CV would reveal the potentials at which the compound is oxidized and reduced. The presence of the electron-withdrawing carboxamide group and the N-hydroxy group would be expected to influence the reduction potential of the pyrazine ring. Analyzing the electrochemical behavior at different pH values can elucidate the number of protons involved in the redox reaction, providing a deeper understanding of its chemical reactivity. researchgate.net

Table 5: Expected Electrochemical Behavior for Pyrazine Derivatives

| Technique | Measured Parameter | Information Obtained |

| Cyclic Voltammetry (CV) | Peak potentials (Epc, Epa) | Reduction and oxidation potentials |

| Peak currents (ipc, ipa) | Information on reaction kinetics and concentration | |

| Effect of scan rate | Reversibility of the redox process | |

| Differential Pulse Polarography | Peak potential (Ep) | Quantitative analysis and redox potential |

| pH-dependent studies | Shift in peak potential | Number of protons involved in the redox reaction |

This interactive table summarizes how electrochemical techniques can be applied to analyze the redox properties of the title compound, based on established methods for pyrazine derivatives. researchgate.netresearchgate.netnih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the "Future Research Directions and Potential Applications of this compound" that adheres to the specified outline and quality standards.

The search for preclinical findings, advanced synthetic routes, multi-omics data, and the design of next-generation analogues specifically for this compound did not yield sufficient in-depth, publicly available research. The existing information is largely confined to chemical database entries and studies on related, but structurally distinct, pyrazine derivatives.

Fulfilling the request would require extensive speculation and extrapolation from these related compounds, which would not meet the required standards of scientific accuracy and strict focus on the subject molecule. Therefore, a scientifically robust and detailed article based on the provided outline cannot be constructed at this time.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-Hydroxy-5-methylpyrazine-2-carboxamide?

- Methodology : A nitration reaction using 3-hydroxypyrazine-2-carboxamide as the precursor is a key step. Potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) are employed as nitrating agents, with precise molar ratios (e.g., 7 mmol precursor to 1.4 g KNO₃ in 10 mL H₂SO₄). Temperature control (0–5°C) minimizes side reactions, and purification via recrystallization ensures high yield (>85%) and purity (>98%) .

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Crystallization is achieved using slow evaporation of a DMSO/water mixture. Data refinement with software like SHELXL resolves bond lengths and angles, confirming the planar pyrazine ring and hydroxy/carboxamide substituents .

Q. What solubility and storage conditions are recommended for this compound?

- Methodology : The compound is soluble in polar aprotic solvents (e.g., DMSO at 50 mg/mL with sonication). For long-term stability, store lyophilized powder at -80°C (2 years) or -20°C (1 year). Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed?

- Methodology : Reaction conditions (e.g., temperature, acid strength) dictate nitro group positioning. Computational modeling (DFT) predicts electron density distribution, guiding reagent selection. Experimental validation via HPLC or LC-MS confirms the major product (e.g., 6-nitro vs. 5-nitro isomers) .

Q. What in vitro assays evaluate the antimycobacterial activity of this compound?

- Methodology : Use microdilution assays against Mycobacterium tuberculosis H37Rv. Minimum inhibitory concentrations (MICs) are determined in Middlebrook 7H9 broth. Structure-activity relationship (SAR) studies correlate substituent effects (e.g., hydroxy vs. methyl groups) with activity .

Q. How do computational methods predict binding interactions with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like enoyl-ACP reductase. Binding free energy calculations (MM-PBSA) identify key residues (e.g., NADH-binding sites) for rational drug design .

Q. What analytical techniques ensure purity and identity in batch synthesis?

- Methodology : High-resolution LC-MS (ESI+) confirms molecular mass (e.g., [M+H]⁺ at m/z 168.04). Purity (>98%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient). NMR (¹H/¹³C) assigns proton environments and carbon connectivity .

Q. How are reaction mechanisms studied for key transformations (e.g., nitration)?

- Methodology : Isotopic labeling (¹⁵N-KNO₃) tracks nitro group incorporation. Kinetic studies (UV-Vis monitoring) determine rate laws. Transition state analysis via DFT (B3LYP/6-31G*) identifies intermediates (e.g., nitronium ion adducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.